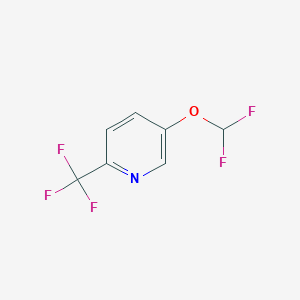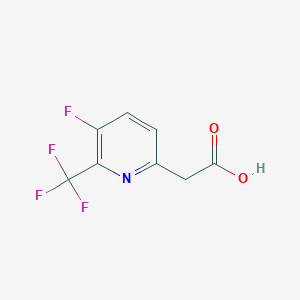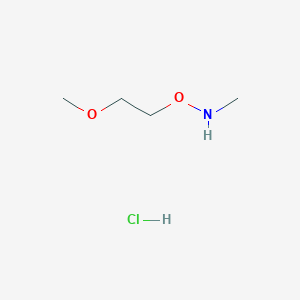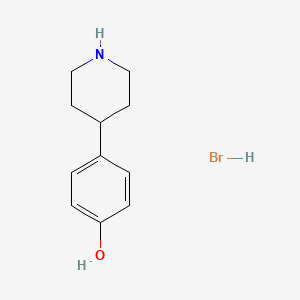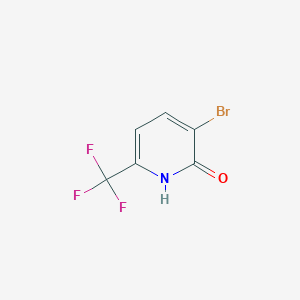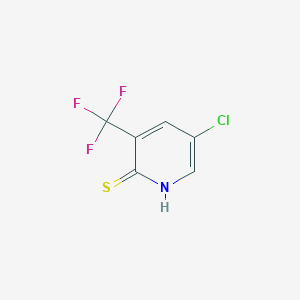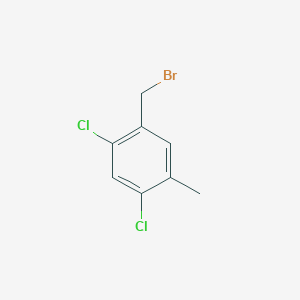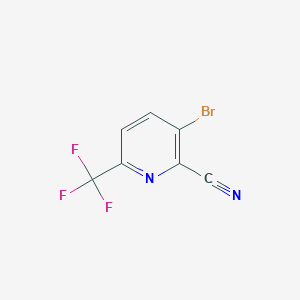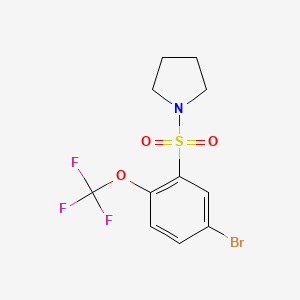
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Analysis and Conformation
- The pyrrolidine ring in compounds similar to 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine often adopts specific conformations, such as a twist conformation, impacting their molecular interactions and properties. For instance, in a related compound, the pyrrolidine and tetrahydropyridine rings demonstrate distinct conformational behaviors, influencing their structural and functional attributes (Sudha, Chinnakali, Jayagobi, Raghunathan, & Fun, 2007).
Chemical Reactions and Synthesis
- These compounds are involved in various chemical reactions, including cycloadditions and cyclisations, leading to the formation of polysubstituted pyrrolidine cycloadducts and pyrrolidines. These reactions are crucial for synthesizing a wide range of derivatives for different applications (Kudryavtsev, Ivantcova, Churakov, & Vasin, 2012); (Haskins & Knight, 2002).
Pharmacological Potential
- Some derivatives have shown potential in pharmacological applications. For example, aryl pyridyl sulfones, similar in structure to 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, have been investigated for their 5-HT(6) receptor binding properties, highlighting their relevance in therapeutic interventions for cognitive deficits (Riemer, Borroni, Levet-Trafit, Martin, Poli, Porter, & Bös, 2003).
Antimicrobial Activities
- Compounds structurally related to 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine have been synthesized and evaluated for their antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Propriétés
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-8-3-4-9(19-11(13,14)15)10(7-8)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAHRJPOICHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



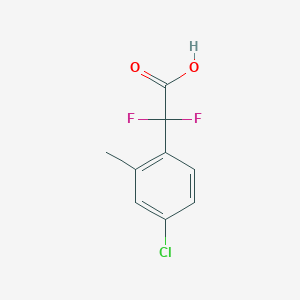
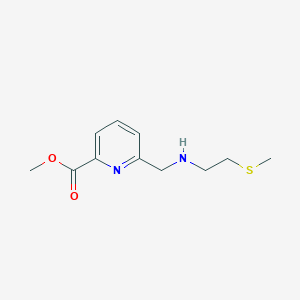
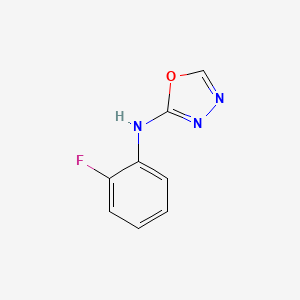
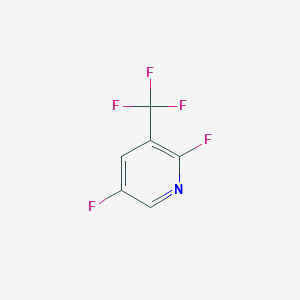
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)
